4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine
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Overview
Description
4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the dichlorophenyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sertraline Hydrochloride: A well-known antidepressant with a similar dichlorophenyl group.
3,4-Dichlorophenethylamine: Another compound with a dichlorophenyl group, used in organic synthesis
Uniqueness
4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H13Cl2N3O |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
4-[3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine |
InChI |
InChI=1S/C12H13Cl2N3O/c13-9-5-4-8(7-10(9)14)12-16-11(18-17-12)3-1-2-6-15/h4-5,7H,1-3,6,15H2 |
InChI Key |
YIGZVPRLYKAUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CCCCN)Cl)Cl |
Origin of Product |
United States |
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